(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
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Overview
Description
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic molecule that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a methanone group substituted with a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling Reaction: The benzimidazole derivative is then coupled with the alkylated piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Introduction of the Methanone Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the methanone group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids, due to its structural complexity and functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. The methanone group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-chloro-2-methoxyphenyl)methanone
- (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-3-methoxyphenyl)methanone
- (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromo-2-methoxyphenyl)methanone
Uniqueness
The uniqueness of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The presence of the 5-chloro-2-methoxyphenyl group can enhance its lipophilicity, potentially improving its bioavailability and membrane permeability compared to similar compounds.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-27-18-7-6-14(21)12-15(18)20(26)25-10-8-24(9-11-25)13-19-22-16-4-2-3-5-17(16)23-19/h2-7,12H,8-11,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTYDCGPOMNTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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